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Introduction to Trimethylsilane (3MS) as a Precursor

Trimethylsilane (3MS), with the chemical formula (CHsz)3SiH, is an organosilicon compound
widely utilized in the semiconductor industry for the deposition of high-purity, high-performance
thin films.[1][2][3] It serves as a versatile precursor in various chemical vapor deposition (CVD)
techniques, most notably Plasma-Enhanced Chemical Vapor Deposition (PECVD), to fabricate
critical components in advanced memory and microprocessor chips.[3]

Key Properties and Advantages:

» Single-Source Precursor: 3MS contains both silicon and carbon, making it an effective
single-source precursor for silicon carbide (SiC) based films.[1]

o Safety: It is considered a safer, non-pyrophoric alternative to highly flammable gases like
silane (SiHa4).[1]

o Versatility: 3MS is used to deposit a range of thin films, including amorphous hydrogenated
silicon carbide (a-SiC:H), low-k carbon-doped silicon oxides (SICOH), and silicon
carbonitride (SiCN).[3][4] These films function as etch-stop layers, copper diffusion barriers,
hard masks, and low-permittivity intermetal dielectrics.[3]
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o Process Compatibility: The deposition processes using 3MS are compatible with standard
semiconductor fabrication equipment and can be performed at relatively low temperatures.[1]

[4]

Application: Deposition of Amorphous Silicon
Carbide (a-SiC:H) Thin Films
Overview

Amorphous hydrogenated silicon carbide (a-SiC:H) films deposited using 3MS are integral to
copper damascene interconnect technology. These films exhibit excellent properties as copper
diffusion barriers and etch-stop layers, preventing copper migration into the surrounding
dielectric material, which can cause device failure.[5][6] The dielectric constant (k) of a-SiC:H
films can be tuned, making them an attractive replacement for traditional silicon nitride (SisNa),
which has a higher dielectric constant.[7][8]

Experimental Protocol: PECVD of a-SiC:H Films

This protocol describes a general procedure for depositing a-SiC:H films using a commercial
parallel-plate PECVD system.

1. Substrate Preparation:

» Begin with a standard silicon wafer (e.g., p-type <100>).

o Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic
contaminants.

e Load the wafer into the PECVD chamber load-lock and transfer it to the main process
chamber.

2. Chamber Preparation and Process Conditions:

o Evacuate the chamber to a base pressure of < 102 Torr.

» Heat the substrate holder to the desired deposition temperature (e.g., 350-400°C).[7]

 Introduce a carrier gas, typically Helium (He), to stabilize the chamber pressure.

 Introduce Trimethylsilane (3MS) precursor gas into the chamber. The 3MS is often diluted
in He.[7]

w

. Film Deposition:
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» Once gas flows and pressure are stable, initiate the plasma by applying RF power (e.qg.,
13.56 MHz) to the showerhead electrode.

e The plasma dissociates the 3MS and He molecules, leading to the deposition of an a-SiC:H
film on the substrate surface.

» Continue the deposition until the desired film thickness is achieved. The deposition rate is
monitored in-situ using laser interferometry or ex-situ via ellipsometry.

4. Post-Deposition:

e Turn off the RF power and stop the flow of precursor and carrier gases.
» Allow the substrate to cool under vacuum or in an inert gas ambient.
» Remove the wafer from the chamber for characterization.

5. Characterization:

o Thickness and Refractive Index: Measured by ellipsometry.

o Composition: Determined by Fourier Transform Infrared Spectroscopy (FTIR) to identify Si-C,
Si-CHs, and Si-H bonding, and X-ray Photoelectron Spectroscopy (XPS) for elemental
composition.

o Mechanical Properties: Nanoindentation is used to measure hardness and Young's modulus.
[7]

» Electrical Properties: Capacitance-Voltage (C-V) measurements on a Metal-Insulator-
Semiconductor (MIS) structure are used to determine the dielectric constant.[7]

Data Presentation: a-SiC:H Film Properties
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Visualization: PECVD Experimental Workflow
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Caption: Workflow for a-SiC:H thin film deposition using PECVD.
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Application: Deposition of Low-k SiICOH Dielectric

Films
Overview

To minimize signal propagation delay (RC delay) in advanced interconnects, dielectric materials
with low permittivity (low-k) are required.[9] 3MS is used as a precursor, typically with an
oxidizing agent like oxygen (Oz2) or nitrous oxide (N20), to deposit carbon-doped silicon oxide
(SICOH) films.[9][10] The incorporation of methyl (CHs) groups from the 3MS precursor into the
silicon oxide matrix introduces porosity at the atomic level, which lowers the film's dielectric
constant to values significantly below that of traditional SiO2z (k = 4.0).[9][11]

Experimental Protocol: Pulsed PECVD of SICOH Films

This protocol outlines a method for depositing low-k SICOH films, often employing a pulsed
plasma to fine-tune film properties.

1. System and Substrate Preparation:

¢ Use a high-density plasma or pulsed plasma PECVD reactor.
e Prepare and clean a silicon wafer as described in section 2.2.

2. Deposition Process:

e Heat the substrate to a relatively low temperature (e.g., room temperature to 350°C).

« Introduce the precursor gases: Trimethylsilane (3MS) and an oxidant (e.g., Oz2). An inert
gas like Argon (Ar) may also be used.[9][12]

e The gas flow ratio (e.g., 3MS/Oz) is a critical parameter for controlling the carbon content
and thus the k-value.

o Apply RF power in a pulsed mode. Pulsing the plasma (controlling the on/off duty cycle) can
help manage precursor fragmentation and improve film quality.[9]

o Deposit the film to the target thickness.

3. Post-Deposition Annealing:

» After deposition, an annealing step (e.g., 400-550°C in an inert atmosphere) is often
required.[10][12]
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e This thermal treatment helps to remove unstable organic fragments, restructure the film's
internal bonding, and stabilize the dielectric constant at a low value.[9][12]

4. Characterization:

» Dielectric Constant: Determined from C-V measurements on MIS capacitors.

e Bonding Structure: FTIR is used to analyze Si-O-Si, Si-CHs, and OH-related peaks. The
stability of the Si-CHs bonds is crucial for low moisture uptake.[9]

o Composition: Nuclear Magnetic Resonance (NMR) can provide detailed information on the
local bonding structure (e.g., M, D, T, Q sites).[9]

e Mechanical Properties: Hardness and modulus are measured via nanoindentation.

Data Presentation: Low-k SiCOH Film Properties

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://pubs.aip.org/avs/jva/article-pdf/21/2/388/11343059/388_1_online.pdf
https://pubs.aip.org/avs/jva/article/21/2/388/242671/Plasma-enhanced-chemical-vapor-deposition-of-low-k
https://pubs.aip.org/avs/jva/article-pdf/21/2/388/11343059/388_1_online.pdf
https://pubs.aip.org/avs/jva/article-pdf/21/2/388/11343059/388_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Anneali
Precurs k-value .
Plasma ng Refracti Hardnes Key Referen
or (Post- L
Mode Temp. ve Index s (GPa) Finding ce
System °C) Anneal)

Precurso
r type
impacts
3MS/ Oz bonding
Pulsed 550 24-26 ~1.41 ~1.0 [10][12]
[ Ar structure
and

hardness

Films
show
high
Continuo Not thermal
3MS/ Oz 400 ~2.5 1.41-1.45 N [9]
us Reported  stability
and low
moisture

uptake.

Films are
useful as
3MS / Continuo Not Not Not intermeta
- 2.6-3.0 [13]
N20/He us specified Reported Reported |
dielectric

S.

Visualization: Factors Influencing Low-k Film Properties
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Caption: Relationship between process inputs and final low-k film properties.

Application: Deposition of Silicon Carbonitride
(SIiCN) Films
Overview

Amorphous silicon carbonitride (SICN:H) films are another class of materials essential for
modern microelectronics, serving as highly effective copper diffusion barriers and etch-stop
layers.[2][5] They are typically deposited by PECVD using 3MS as the silicon and carbon
source, along with a nitrogen-containing gas such as ammonia (NHs) or nitrogen (N2).[2][14]
Studies have shown that SiCN films derived from 3MS exhibit superior barrier performance
against copper diffusion compared to films made from other precursors like tetramethylsilane
(4MS).[5][14][15]

Experimental Protocol: PECVD of SiCN:H Films
This protocol provides a general method for depositing SiCN:H barrier films.
1. System and Substrate Preparation:

 Utilize a standard PECVD system.
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e Prepare substrates (often wafers with copper interconnect structures for barrier testing) as
described in section 2.2.

2. Deposition Process:

o Heat the substrate to the target temperature (e.g., 350-400°C).

 Introduce the process gases: Trimethylsilane (3MS) and Ammonia (NHs).[14]

o Set the gas flow rates, pressure, and RF power according to the desired film composition
and properties. A dual-frequency RF system (High Frequency and Low Frequency) may be
used to control film stress and density.[14][15]

« Initiate the plasma to begin film deposition. The plasma decomposes the 3MS and NHs,
forming a SICN:H film.

o Continue until the desired thickness (typically 30-50 nm for barrier layers) is reached.

3. Post-Deposition and Characterization:

o Cease gas flow and plasma, cool the substrate, and remove from the chamber.

o Barrier Performance: This is the critical property. It is often evaluated by depositing the SiCN
film over a copper layer, annealing the stack, and then using Secondary lon Mass
Spectrometry (SIMS) to measure the copper diffusion profile through the barrier.[5][14]

o Composition and Bonding: FTIR is used to identify Si-C, Si-N, and Si-CHs bonds. The
intensity of the Si-CHs stretch mode has been correlated with better barrier performance.[5]
[14]

» Electrical Properties: The dielectric constant is measured using C-V techniques.

ion: SICN:H Eil :

. . Barrier
Dielectri
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Visualization: SiCN Film Formation in PECVD
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Caption: Conceptual diagram of SICN:H film formation from 3MS and NHs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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